5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Overview
Description
5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a phenyl group attached to the pyrazolo[1,5-a]pyrimidine core. The presence of these functional groups imparts significant chemical and biological properties, making it a compound of interest in various fields of research.
Mechanism of Action
Target of Action
Similar compounds have been found to targetmonoamine oxidase B , an important enzyme in the field of neurodegenerative disorders .
Mode of Action
It’s known that the compound interacts with its target, potentially inhibiting its function . This interaction could lead to changes in the target’s activity, affecting the biochemical pathways it is involved in.
Biochemical Pathways
Given its potential target, it may influence pathways related toneurodegenerative disorders . The inhibition of monoamine oxidase B could affect the metabolism of neurotransmitters, potentially alleviating symptoms of these disorders.
Pharmacokinetics
Its physical properties such as melting point, boiling point, and density have been predicted . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Some derivatives of this compound have shownmicromolar IC50 values against monoamine oxidase B , indicating a potential for therapeutic use in neurodegenerative disorders.
Biochemical Analysis
Biochemical Properties
5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is known to interact with various enzymes and proteins. It has been reported as a cyclin-dependent kinase (CDK) inhibitor involved in cell proliferation . Additionally, it has been identified as a checkpoint kinase 1 (Chk1) inhibitor, BRAF kinase inhibitor, Aurora-A kinase inhibitor, and estrogen receptor antagonist .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to block hypoglycemic augmentation of norepinephrine (NE) in the hypothalamic arcuate (ARH) .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been identified as a novel CDK2/cyclin A2 enzyme inhibitor and apoptotic agent .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
It is known that pyrimidine, a core structure in this compound, plays a vital role in various biological procedures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with phenylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are optimized to avoid debromination and to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process . These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The Suzuki–Miyaura cross-coupling reaction is a notable example of a coupling reaction involving this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki–Miyaura reaction yields this compound as the primary product .
Scientific Research Applications
5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
PHTPP: A selective estrogen receptor β antagonist with a similar pyrazolo[1,5-a]pyrimidine core.
Other Pyrazolo[1,5-a]pyrimidines: Compounds with different substituents on the pyrazolo[1,5-a]pyrimidine core, such as 3,5-diarylated derivatives.
Uniqueness
5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is unique due to the presence of both phenyl and trifluoromethyl groups, which impart distinct chemical and biological properties. These functional groups enhance its stability, reactivity, and potential therapeutic applications compared to other similar compounds .
Properties
IUPAC Name |
5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3/c14-13(15,16)11-8-10(9-4-2-1-3-5-9)18-12-6-7-17-19(11)12/h1-7,10-11,18H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHNOQLBCDXICF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=NN2C1C(F)(F)F)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50421943 | |
Record name | SBB021674 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50421943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676153-52-9 | |
Record name | SBB021674 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50421943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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